ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Properties
IUPAC Name |
ethyl 2-[[2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S3/c1-5-28-20(27)16-12-7-6-8-13(12)31-18(16)22-14(25)9-29-21-23-17-15(19(26)24(21)4)10(2)11(3)30-17/h5-9H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUOHOWWRIZUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and subsequent acetylation. The final steps involve the formation of the cyclopenta[b]thiophene ring and the esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or thioether.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various heterocycles and functional groups. The thieno[2,3-d]pyrimidine moiety is significant for its biological activity, often linked to anti-cancer and anti-inflammatory properties. The structural complexity of this compound allows for interactions with biological targets that could lead to therapeutic effects.
Key Structural Features:
- Thieno[2,3-d]pyrimidine Core : Known for its role in various pharmacological activities.
- Cyclopenta[b]thiophene Component : Enhances the lipophilicity and bioavailability of the compound.
Anticancer Properties
Research indicates that compounds containing thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. They inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have shown that similar compounds can act as inhibitors of monocarboxylate transporters (MCTs), which are crucial for cancer metabolism .
Antimicrobial Activity
The presence of sulfur in the structure suggests potential antimicrobial properties. Compounds with similar thieno-pyrimidine structures have demonstrated efficacy against various bacterial strains and fungi. This property is particularly valuable in developing new antibiotics amid rising resistance to existing drugs .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research into related thieno derivatives has revealed their ability to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of thieno[2,3-d]pyrimidine derivatives:
- Study on Anticancer Activity :
- Antimicrobial Testing :
- Anti-inflammatory Mechanisms :
Mechanism of Action
The mechanism of action of ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate: This compound shares a similar core structure but differs in the substituents and functional groups.
Ethyl 2-({[(3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate: This compound has a different substitution pattern, leading to distinct chemical and biological properties.
Biological Activity
The compound ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features multiple functional groups that may contribute to its biological activity. The presence of thieno[2,3-d]pyrimidine and cyclopentathiophene moieties suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds containing thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar structures can induce apoptosis in cancer cell lines by modulating key apoptotic markers such as caspase-3 and Bcl-2 levels.
- Induction of Apoptosis : The compound has been linked to increased intracellular calcium levels and reactive oxygen species (ROS), which are critical in triggering apoptotic pathways.
- Caspase Activation : The activation of caspase-3 is a hallmark of apoptosis, and compounds similar to this compound have been shown to enhance caspase activity in various cancer cell lines.
Antimicrobial Activity
The thieno[2,3-d]pyrimidine scaffold is also associated with antimicrobial properties. Compounds derived from this structure have demonstrated efficacy against a range of bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via ROS and caspase activation | |
| Antimicrobial | Disrupts cell wall synthesis |
Study 1: Anticancer Effects on HL-60 Cells
In a specific study involving HL-60 leukemia cells, the compound was observed to significantly reduce cell viability at concentrations as low as 25 µM. The treatment led to:
- Increased apoptosis (up to 80% at 50 µM).
- Enhanced levels of pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-2).
This study highlights the potential for developing this compound as a therapeutic agent against leukemia.
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives similar to the compound were tested against various pathogens. Results indicated:
- Effective inhibition of growth for several Gram-positive and Gram-negative bacteria.
- Potential for development into new antimicrobial therapies.
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound?
Methodological Answer:
The compound’s synthesis can be approached via multi-step heterocyclic coupling. For the thieno[2,3-d]pyrimidine core, a method analogous to involves cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates under acidic conditions . The cyclopenta[b]thiophene moiety can be synthesized via cyclization of substituted thiophene carboxylates, as demonstrated in , using a Friedel-Crafts alkylation or photochemical cyclization . Knoevenagel condensation ( ) may optimize the coupling of sulfanylacetyl amino groups to the cyclopenta[b]thiophene scaffold . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in ethanol is recommended.
Basic: How should researchers validate structural integrity and purity?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm substituent integration and coupling patterns (e.g., cyclopenta[b]thiophene protons at δ 2.5–3.5 ppm, pyrimidinone carbonyl at ~170 ppm) .
- IR Spectroscopy : Verify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks .
- Elemental Analysis : Ensure ≤0.4% deviation from theoretical C/H/N/S values .
Basic: What are critical solubility and stability considerations for in vitro assays?
Methodological Answer:
- Solubility : Test in DMSO (primary solvent), followed by dilution in PBS or cell culture media. For low solubility (<1 mM), use sonication or co-solvents (e.g., PEG-400) .
- Stability : Conduct stability assays (24–72 hrs) in PBS (pH 7.4) and cell lysate via HPLC. Protect from light due to thiophene/photosensitivity . Store at –20°C under argon to prevent oxidation of the sulfanyl group .
Advanced: How to design SAR studies for optimizing biological activity?
Methodological Answer:
- Analog Synthesis : Modify the pyrimidinone (e.g., 3,5,6-trimethyl → halogen substitutions) and cyclopenta[b]thiophene (e.g., ester → amide) moieties .
- In Vitro Screening : Prioritize targets based on structural analogs (e.g., anti-inflammatory assays in RAW 264.7 macrophages for COX-2 inhibition, as in ) .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict interactions with targets like kinases or GPCRs, leveraging SMILES/InChIKey data (e.g., ) .
Advanced: What computational methods predict binding interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Parameterize the compound using GAFF/AMBER force fields. Simulate binding to homology-modeled targets (e.g., EGFR kinase) for ≥100 ns .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors (calculated via ChemAxon or MOE) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for SAR-guided modifications .
Advanced: How to address contradictory bioactivity data across assay platforms?
Methodological Answer:
- Assay Validation : Compare results across orthogonal assays (e.g., cell viability via MTT vs. ATP-lite) .
- Metabolic Stability : Test hepatic microsome stability to rule out false negatives from rapid degradation .
- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) or SPR to confirm direct target binding .
- Data Normalization : Apply Z-score or % inhibition relative to positive/negative controls to minimize plate-to-plate variability .
Safety: What protocols mitigate risks during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing/powder handling .
- Spill Management : Absorb with vermiculite, dispose as hazardous waste .
- Acute Toxicity Mitigation : In case of exposure, rinse skin with water (15 mins) or eyes with saline (20 mins). Seek medical evaluation for respiratory irritation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
